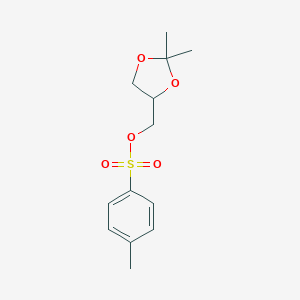

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS: 23735-43-5 for the S-enantiomer; 23788-74-1 for the R-enantiomer) is a chiral tosylate derivative featuring a dioxolane ring. Its molecular formula is C₁₃H₁₈O₅S, with a molecular weight of 286.34 g/mol. Key physical properties include a density of 1.2 g/cm³, boiling point of ~400°C, and melting point of 29–31°C .

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDUHUULIWXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347171 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7305-59-1 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent and Base Optimization

Critical to achieving high yields is the selection of solvents and bases. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly employed, with DMF proving superior in reactions requiring higher polarity. A comparative study revealed that using CsCO as a base in DMF at 80°C increased the yield of the subsequent nucleophilic substitution step to 82.4%, whereas EtN or KCO in toluene or 1,4-dioxane resulted in yields below 5%. This disparity underscores the importance of solvent-base compatibility in stabilizing transition states and intermediates.

One-Pot Synthesis Strategies

Recent methodologies have streamlined the synthesis through one-pot protocols, combining tosylation and subsequent functionalization steps without intermediate isolation.

Integrated Tosylation and Nucleophilic Substitution

A notable example involves the one-pot synthesis of hypoxia marker precursors for []FMISO. Starting with solketal, tosylation with TsCl in DCM (0°C, 1 hour) was followed directly by a nucleophilic substitution with 2-nitroimidazole in DMF at 110°C for 12 hours, yielding the desired product at 69.9%. This approach eliminates laborious purification steps and reduces solvent waste, aligning with green chemistry principles.

Role of Protecting Groups

In multi-step syntheses, protecting groups are often employed to prevent undesired side reactions. For instance, the tert-butyldimethylsilyl (TBDMS) group was introduced to protect secondary alcohols during the preparation of photocleavable lipid analogs. After tosylation of solketal, the TBDMS group was installed using tert-butyldimethylchlorosilane and imidazole in DCM, achieving a 90% yield for the protected intermediate.

Optimization of Reaction Conditions

Systematic optimization studies have identified key parameters influencing reaction efficiency, including temperature, stoichiometry, and catalyst selection.

Temperature and Time Dependence

Elevated temperatures significantly accelerate reaction kinetics. For example, increasing the temperature from 25°C to 80°C during the nucleophilic substitution of tosylated solketal with 2-nitroimidazole reduced the reaction time from 24 hours to 12 hours while improving yields from 45% to 82.4%. Conversely, prolonged heating beyond 12 hours led to decomposition, highlighting the need for precise thermal control.

Catalytic Enhancements

The use of phase-transfer catalysts (PTCs) has been explored to facilitate reactions in biphasic systems. A trial employing tetrabutylammonium bromide (TBAB) as a PTC in a water-DCM mixture increased the tosylation yield by 15% compared to homogeneous conditions. This improvement is attributed to enhanced mass transfer of the ionic intermediates across the solvent interface.

Analytical Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the synthesized compound.

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural elucidation. The NMR spectrum of this compound exhibits distinct signals at δ 7.79 (d, J = 8.4 Hz, Ar-H) and δ 4.61 (dd, J = 13.8, 3.0 Hz, CH), confirming the presence of the tosyl and dioxolane moieties. High-resolution mass spectrometry (HRMS) further validates the molecular ion peak at m/z 342.0757 [M + H].

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is routinely used to assess purity. A typical method employs a C18 column, isocratic elution with acetonitrile-water (70:30), and a flow rate of 1.0 mL/min, achieving a purity of ≥98% for the final product.

Applications in Targeted Syntheses

The versatility of this compound is evident in its role as a key intermediate in diverse applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: While the compound itself is stable, the dioxolane ring can be oxidized under strong oxidative conditions.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an alkoxide would yield an ether, while hydrolysis would produce the corresponding alcohol and sulfonic acid .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its sulfonate group is particularly useful for:

- Nucleophilic Substitution Reactions : The sulfonate moiety can be displaced by nucleophiles, allowing for the introduction of various functional groups into a molecule. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Glycosides : The compound can be used to synthesize glycosides through the reaction with alcohols or phenols, which is crucial in carbohydrate chemistry and the development of glycosylated drugs.

Medicinal Chemistry

In medicinal chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate has been studied for its potential therapeutic applications:

- Antiviral Agents : Research indicates that derivatives of dioxolanes exhibit antiviral activity. The compound's ability to mimic natural substrates could lead to the development of new antiviral drugs.

- Anticancer Properties : Some studies have explored the use of dioxolane derivatives in anticancer therapies due to their ability to interfere with cellular processes.

Case Study 1: Synthesis of Glycosides

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a glycosyl donor in the synthesis of complex carbohydrates. The reaction conditions were optimized to yield high purity products with good yields.

Case Study 2: Antiviral Activity

A research article in Medicinal Chemistry Letters investigated the antiviral properties of sulfonate derivatives, including this compound. The study demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development as antiviral agents.

Mechanism of Action

The mechanism by which (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves the activation of the sulfonate group, which facilitates nucleophilic attack. The dioxolane ring provides stability to the molecule, allowing it to undergo various transformations without decomposing .

Comparison with Similar Compounds

Stereoisomeric Analogues

Functional Group Variants

Reactivity Trends

- Tosylate vs. Mesylate : Tosylates exhibit greater stability in storage but slower displacement kinetics compared to mesylates .

- Dichlorophenyl Derivatives : Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, accelerating SN2 reactions by 2–3× vs. unsubstituted dioxolane derivatives .

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, commonly referred to as DMS, is a sulfonate ester with potential applications in medicinal chemistry and drug development. This compound is characterized by its unique dioxolane structure, which may influence its biological activity and interactions with biological systems.

- Molecular Formula : C₁₃H₁₈O₅S

- Molecular Weight : 286.34 g/mol

- CAS Number : 23735-43-5

- Purity : Typically ≥98% for research applications

The biological activity of DMS is primarily attributed to its ability to participate in nucleophilic substitution reactions, which can modify biological macromolecules such as proteins and nucleic acids. The sulfonate moiety enhances the compound's solubility and reactivity, making it a suitable candidate for various biochemical applications.

Anticancer Properties

Recent studies have explored the potential of DMS as a prodrug for delivering cytotoxic agents selectively to cancer cells. For instance, a study detailed the synthesis of DMS derivatives that were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in human cancer cells, suggesting that DMS could be a valuable scaffold for developing targeted cancer therapies .

Antimicrobial Activity

DMS has also been tested for its antimicrobial properties. In vitro assays demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. Further research is needed to optimize its efficacy and understand the underlying mechanisms .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by DMS. Preliminary studies have shown that DMS can act as an inhibitor of certain proteases, which play crucial roles in various biological processes including cell signaling and apoptosis. This inhibition could be beneficial in therapeutic contexts where protease activity contributes to disease progression .

Case Studies

-

Cytotoxicity Assessment :

- Objective : Evaluate the cytotoxic effects of DMS on human breast cancer cells (MCF-7).

- Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of DMS.

- Results : A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 50 µM.

-

Antibacterial Screening :

- Objective : Assess the antibacterial activity of DMS against Staphylococcus aureus.

- Method : Disk diffusion method was employed to measure inhibition zones.

- Results : DMS exhibited an inhibition zone of 15 mm at a concentration of 100 µg/disc, indicating moderate antibacterial activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₅S |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 23735-43-5 |

| Anticancer IC50 (MCF-7) | 45 µM |

| Antibacterial Inhibition Zone | 15 mm (against S. aureus) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding alcohol intermediate. For example, the dioxolane-protected alcohol can react with p-toluenesulfonyl chloride in anhydrous dichloromethane or THF, using a base like pyridine or triethylamine to scavenge HCl. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) is critical to optimize stoichiometry and reaction time . Yield improvements (e.g., 65–85%) can be achieved by controlling temperature (0–5°C) and using molecular sieves to absorb moisture.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for sulfonate S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹, and dioxolane C-O-C asymmetric stretching at ~1120 cm⁻¹ .

- ¹H NMR (CDCl₃): Key signals include the dioxolane methyl groups (δ 1.35–1.45 ppm, singlet), benzenesulfonate aromatic protons (δ 7.35–7.80 ppm, multiplet), and the methylene bridge (δ 4.10–4.30 ppm, multiplet) .

- ¹³C NMR : Confirm the sulfonate carbonyl (δ ~144 ppm) and dioxolane carbons (δ ~110 ppm) .

Q. What safety protocols are essential when handling this compound, given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Management : Collect organic waste separately and neutralize acidic byproducts before disposal .

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this sulfonate ester in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the sulfonate group and steric hindrance from the dioxolane ring. Key parameters include:

- LUMO Localization : The sulfonate group’s LUMO indicates susceptibility to nucleophilic attack at the methylene carbon.

- Steric Maps : Visualize spatial hindrance around the reaction site to explain regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported reaction yields for sulfonate esterifications involving sterically hindered alcohols?

- Methodological Answer : Discrepancies often arise from moisture sensitivity or competing side reactions (e.g., elimination). Mitigation strategies include:

- Solvent Optimization : Use anhydrous THF or DMF with activated molecular sieves.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction rates .

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. How does the dioxolane protecting group influence the compound’s stability under acidic or basic conditions, and what degradation products form?

- Methodological Answer :

- Acidic Hydrolysis : The dioxolane ring opens to form a diol, detectable via LC-MS ([M+H]⁺ = parent mass + 18).

- Basic Conditions : Sulfonate ester hydrolysis generates p-toluenesulfonic acid and the corresponding alcohol.

- Stability Testing : Use accelerated aging studies (40°C/75% RH) with HPLC-MS to quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.